3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702072
InChI: InChI=1S/C13H17N3/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,14H2,1H3
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17702072

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine
Standard InChI InChI=1S/C13H17N3/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,14H2,1H3
Standard InChI Key MEQSXUXURIRFNS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1CCCN)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at position 1 with a phenyl group and at position 4 with a 3-methylpropan-1-amine moiety. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, confers rigidity and electronic diversity, while the propan-1-amine side chain introduces hydrophilicity and functional versatility. The dihydrochloride salt form (CAS: 1864015-76-8) enhances aqueous solubility, making it suitable for biological assays .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₉Cl₂N₃
Molecular Weight288.22 g/mol
IUPAC Name3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine dihydrochloride
SMILESCC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl
InChIKeyKNMWDKAQSRVUJG-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine typically involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5-one. Acylation or alkylation reactions are employed to introduce the propan-1-amine side chain. For example, selective C-acylation of the pyrazole core using acyl chlorides, as demonstrated in analogous pyrazole derivatives, could serve as a foundational step . Subsequent reduction of nitro groups or reductive amination may yield the final amine product.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Acylation4-substituted aroyl chloride, base
2ReductionH₂/Pd-C or LiAlH₄
3Salt FormationHCl in ethanol

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key features include:

  • ¹H NMR: A singlet for the methyl group (δ ~2.3 ppm), multiplet signals for aromatic protons (δ ~7.2–7.5 ppm), and broad resonances for amine protons (δ ~1.5–2.5 ppm) .

  • ¹³C NMR: Peaks corresponding to the pyrazole carbons (δ ~105–150 ppm) and the aliphatic amine chain (δ ~20–45 ppm) .
    High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) spectroscopy further validate functional groups, such as N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound serves as a key intermediate in synthesizing complex molecules, including pharmacologically active agents and agrochemicals. Its amine group enables conjugation with carboxylic acids, sulfonyl chlorides, or carbonyl compounds, facilitating the creation of amides, ureas, or Schiff bases.

Biological Activity

Though direct studies on this compound are sparse, structurally related pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, pyrazole-based inhibitors targeting cyclooxygenase-2 (COX-2) or bacterial efflux pumps highlight the scaffold’s therapeutic potential. The propan-1-amine moiety may enhance membrane permeability, improving bioavailability in drug candidates.

Industrial Relevance

In agrochemistry, pyrazole derivatives are leveraged as herbicides and insecticides. The amine side chain in this compound could modify interaction with plant enzymes or pest nervous systems, offering avenues for novel agrochemical design.

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparisons with 3-methyl-1-phenyl-1H-pyrazol-5-one (lacking the propan-1-amine chain) reveal distinct properties:

  • Solubility: The amine-containing derivative’s hydrochloride salt is more water-soluble than the parent pyrazole.

  • Reactivity: The amine group enables nucleophilic reactions absent in non-functionalized analogues.

Table 3: Comparison with 3-Methyl-1-phenyl-1H-pyrazol-5-one

Property3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine3-Methyl-1-phenyl-1H-pyrazol-5-one
Molecular Weight288.22 g/mol174.20 g/mol
Functional GroupsAmine, pyrazoleKetone, pyrazole
Biological ApplicationsDrug intermediate, antimicrobialMetal ion extraction, ligand

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